molecular formula C25H25N3O4S B6570452 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide CAS No. 946290-28-4

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B6570452
CAS No.: 946290-28-4
M. Wt: 463.6 g/mol
InChI Key: MUFSMWVFYMGSRG-UHFFFAOYSA-N
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Description

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzoyl group, and the attachment of the sulfamoyl phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide include:

  • N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}butanamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-24(29)26-20-12-14-22(15-13-20)33(31,32)27-21-11-10-18-9-6-16-28(23(18)17-21)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,27H,2,6,9,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSMWVFYMGSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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